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Compound of Interest

Compound Name: TO1-1

cat. No.: 812406228

An In-depth Technical Guide to the Structure-Activity Relationship of T01-1, a Novel T-Cell
Receptor Signaling Modulator

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the structure-activity relationship (SAR)
studies for T01-1, a novel inhibitor of the T-cell receptor (TCR) signaling pathway. The
information presented herein is intended to guide further research and development of this and
related compounds.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is
implicated in various autoimmune diseases and cancers. The T-cell receptor (TCR) signaling
cascade is a critical pathway that governs T-cell activation, proliferation, and effector functions.
[1][2] A key initiating enzyme in this pathway is the lymphocyte-specific protein tyrosine kinase
(LCK). T01-1 has been identified as a potent and selective inhibitor of LCK, thereby
representing a promising therapeutic candidate for modulating T-cell mediated pathologies.
This guide details the SAR, experimental protocols, and signaling context for T01-1.

Mechanism of Action and Signaling Pathway

TO01-1 exerts its inhibitory effect on LCK, a critical kinase that phosphorylates the
immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex upon TCR
engagement with an antigen-presenting cell (APC).[3] This phosphorylation event initiates a
cascade of downstream signaling involving ZAP70, LAT, and PLCy1, ultimately leading to the
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activation of transcription factors like NFAT, AP-1, and NF-kB, which drive T-cell activation. By
inhibiting LCK, T01-1 effectively blunts the initiation of this signaling cascade.
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TCR Signaling Pathway and T01-1's Point of Intervention.

Structure-Activity Relationship (SAR) Data

A series of analogs of T01-1 were synthesized and evaluated for their inhibitory activity against
LCK and their effect on T-cell proliferation. The core scaffold of TO1-1 is a pyrazolo[3,4-
d]pyrimidine, with modifications made at the R1 and R2 positions to probe the SAR.
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T-Cell
Compound R1 Group R2 Group LCKIC50 (nM) Proliferation
IC50 (pM)
Cyclopropylamin
TO1-1 4-fluorophenyl 5.2 0.15
e
Cyclopropylamin
TOl-1a Phenyl 25.8 0.89
e
Cyclopropylamin
TO1-1b 4-chlorophenyl 8.1 0.22
e
Cyclopropylamin
TOl-1c 4-methoxyphenyl 150.3 4.5
e
TO1-1d 4-fluorophenyl Ethylamine 45.6 1.8
N-
TOl-1e 4-fluorophenyl methylcyclopropy 6.5 0.18
lamine
TO1-1f 4-fluorophenyl - 589.2 >10

SAR Summary:

» R1 Position: A halogen-substituted phenyl ring is preferred for potent LCK inhibition. The 4-
fluoro substitution in TO1-1 provides the best activity, suggesting a favorable interaction with
a specific region of the LCK active site. Unsubstituted phenyl (T01-1a) or electron-donating
groups like methoxy (T01-1c) lead to a significant loss of potency.

e R2 Position: A small, constrained amine, such as cyclopropylamine, is crucial for activity.
Replacing it with a more flexible ethylamine (T01-1d) reduces potency. The secondary amine
in N-methylcyclopropylamine (T01-1e) is well-tolerated. The absence of a substituent at R2
(TO1-1f) dramatically decreases activity, highlighting the importance of this group for binding.

Experimental Protocols
LCK Kinase Assay (In Vitro)
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Obijective: To determine the 50% inhibitory concentration (IC50) of test compounds against
LCK.

Materials:

Recombinant human LCK enzyme

e ATP

Poly(Glu, Tyr) 4:1 peptide substrate

Kinase buffer (e.g., Tris-HCI, MgCI2, DTT)

Test compounds (dissolved in DMSO)

ADP-GIlo™ Kinase Assay kit

Procedure:

Prepare a serial dilution of the test compounds in DMSO.
e In a 96-well plate, add the kinase buffer, LCK enzyme, and the peptide substrate.

o Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative
control (no enzyme).

« Initiate the kinase reaction by adding ATP.
 Incubate the plate at 30°C for 1 hour.

» Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent
and a luminometer.

o Calculate the percent inhibition for each compound concentration relative to the controls.

o Determine the IC50 values by fitting the data to a four-parameter logistic dose-response
curve.
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T-Cell Proliferation Assay (Cell-Based)

Objective: To measure the effect of test compounds on T-cell proliferation.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

Anti-CD3 and anti-CD28 antibodies

CellTiter-Glo® Luminescent Cell Viability Assay kit

Test compounds (dissolved in DMSO)

Procedure:

Isolate PBMCs from healthy donor blood.

o Plate the PBMCs in a 96-well plate pre-coated with anti-CD3 antibody.

e Add soluble anti-CD28 antibody to the wells to provide co-stimulation.

e Add a serial dilution of the test compounds to the wells.

 Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

o Measure cell proliferation (as an indicator of cell viability) using the CellTiter-Glo® assay,
which quantifies ATP levels.

o Determine the IC50 values by plotting the luminescence signal against the compound
concentration and fitting to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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